CYP2C8 Metabolism Difference
The C-7 stereochemistry is a critical determinant of metabolic fate. In a head-to-head comparison using human liver microsomes under identical conditions, 7-epi-10-desacetyl-paclitaxel was readily metabolized by CYP2C8, while the non-epimerized analog, 10-deacetyl-paclitaxel, showed negligible metabolism [1].
| Evidence Dimension | CYP2C8-mediated Metabolism |
|---|---|
| Target Compound Data | High capacity for metabolism; single monohydroxylated metabolite detected |
| Comparator Or Baseline | 10-deacetyl-paclitaxel: Hardly metabolized |
| Quantified Difference | Qualitative difference (Readily metabolized vs. Hardly metabolized) |
| Conditions | Human liver microsomes; identical incubation conditions |
Why This Matters
This establishes that the 7-epi configuration, not just the 10-desacetyl moiety, enables CYP2C8 recognition, making this compound essential for studying taxane metabolism and potential drug-drug interactions.
- [1] Zhao, Y., et al. (2009). C-7 configuration as one of determinants in taxanes metabolism by human cytochrome P450 enzymes. Xenobiotica, 39(10), 775-784. View Source
